2-Ethynyl-5-methoxyaniline 2-Ethynyl-5-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550691
InChI: InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3
SMILES:
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

2-Ethynyl-5-methoxyaniline

CAS No.:

Cat. No.: VC17550691

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-5-methoxyaniline -

Specification

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 2-ethynyl-5-methoxyaniline
Standard InChI InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3
Standard InChI Key VQSVNPOKSMONRY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C#C)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Ethynyl-5-methoxyaniline (IUPAC name: 5-methoxy-2-ethynylaniline) belongs to the class of substituted anilines, where the benzene ring is functionalized with both a methoxy (-OCH3_3) and an ethynyl (-C≡CH) group. Its molecular formula is C9_9H9_9NO, and its structure is represented as:

NH2C6H3(OCH3)C≡CH\text{NH}_2-\text{C}_6\text{H}_3(\text{OCH}_3)-\text{C≡CH}

The methoxy group at the para position relative to the amine enhances electron density on the aromatic ring, while the ethynyl group at the ortho position introduces steric constraints and reactivity toward π-conjugated systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy protons (δ 3.73 ppm in 1^1H NMR) and the ethynyl proton (δ 2.85 ppm). The 13^{13}C NMR spectrum shows characteristic peaks for the methoxy carbon (δ 55.7 ppm), ethynyl carbons (δ 88.7 and 89.2 ppm), and aromatic carbons (δ 116–159 ppm) . Infrared (IR) spectroscopy identifies stretching vibrations for the ethynyl group (≈2220 cm1^{-1}) and N-H bonds (≈3360 cm1^{-1}).

Synthesis and Manufacturing Processes

Copper-Catalyzed Sonogashira Coupling

The most widely reported synthesis involves a Sonogashira coupling between 2-iodo-5-methoxyaniline and trimethylsilylacetylene (TMSA) in the presence of a copper(I) catalyst. The reaction proceeds under inert conditions (N2_2 atmosphere) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-ethynyl-5-methoxyaniline with >85% purity.

2-Iodo-5-methoxyaniline + TMSACuI, Pd(PPh3)42-Ethynyl-5-methoxyaniline + HI\text{2-Iodo-5-methoxyaniline + TMSA} \xrightarrow{\text{CuI, Pd(PPh}_3\text{)}_4} \text{2-Ethynyl-5-methoxyaniline + HI}

Table 1: Synthesis Parameters and Yields

MethodCatalystSolventTemperature (°C)Yield (%)
Sonogashira CouplingCuI/Pd(PPh3_3)4_4THF6085–90
HydroaminationAu(I)DCM2578–83

Gold-Catalyzed Hydroamination

Alternative routes employ gold(I)-catalyzed hydroamination of 2-(arylethynyl)pyridines with anilines. This method achieves regioselective addition of the amine to the ethynyl group, producing Z-configuration products with moderate yields (78–83%) .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the ortho and para positions. For example, nitration with HNO3_3/H2_2SO4_4 yields 2-ethynyl-5-methoxy-3-nitroaniline, while bromination produces 4-bromo derivatives.

Cross-Coupling Reactions

The ethynyl group participates in Huisgen cycloaddition with azides to form triazoles, enabling applications in click chemistry. Additionally, palladium-catalyzed couplings with aryl halides generate biaryl structures for material science applications .

Table 2: Representative Reactions and Products

Reaction TypeReagentsProductApplication
CycloadditionBenzyl azide1,2,3-Triazole derivativeBioconjugation
Suzuki Coupling4-Bromophenylboronic acid2-Ethynyl-5-methoxybiphenylConductive polymers

Applications in Scientific Research

DNA Labeling and Cellular Imaging

2-Ethynyl-5-methoxyaniline serves as a thymidine analog for tracking DNA synthesis. During the S-phase of the cell cycle, it incorporates into replicating DNA, enabling visualization via azide-alkyne cycloaddition with fluorescent probes. Studies indicate lower cytotoxicity compared to 5-ethynyl-2′-deoxyuridine (EdU), making it suitable for long-term live-cell imaging.

Conductive Polymer Synthesis

When doped into polypyrrole matrices, the compound enhances electrical conductivity by 3–4 orders of magnitude. Electropolymerization in acetonitrile produces films with a specific capacitance of 450 F/g, ideal for lithium-ion battery electrodes .

Recent Advances and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV, indicating potential as a semiconductor. Solvatochromic shifts in absorbance (λmax_{\text{max}} = 320 nm in hexane vs. 345 nm in DMSO) correlate with solvent polarity .

Table 3: Photophysical Properties in Various Solvents

Solventλabs_{\text{abs}} (nm)λem_{\text{em}} (nm)Quantum Yield
Hexane3204100.45
DMSO3454350.38

Catalytic Asymmetric Synthesis

Recent work demonstrates enantioselective hydroamination using chiral gold catalysts, achieving up to 92% ee for pharmaceutical intermediates .

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